molecular formula C9H7N3O3 B14804797 4-Cyclopropoxy-6-nitronicotinonitrile

4-Cyclopropoxy-6-nitronicotinonitrile

Cat. No.: B14804797
M. Wt: 205.17 g/mol
InChI Key: NGZQNZCBYRIFDH-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-nitronicotinonitrile is a synthetic nitronicotinonitrile derivative characterized by a pyridine ring substituted with a cyclopropoxy group at position 4 and a nitro group at position 5. The compound’s molecular formula is C₉H₇N₃O₃, with a molecular weight of 217.17 g/mol.

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

4-cyclopropyloxy-6-nitropyridine-3-carbonitrile

InChI

InChI=1S/C9H7N3O3/c10-4-6-5-11-9(12(13)14)3-8(6)15-7-1-2-7/h3,5,7H,1-2H2

InChI Key

NGZQNZCBYRIFDH-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-6-nitronicotinonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclopropanation of a suitable precursor followed by nitration and subsequent nitrile formation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of 4-Cyclopropoxy-6-nitronicotinonitrile may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-nitronicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-Cyclopropoxy-6-nitronicotinonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-nitronicotinonitrile involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the nitrile group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) logP<sup>*</sup> Aqueous Solubility (mg/mL) Thermal Stability (°C)
4-Cyclopropoxy-6-nitronicotinonitrile 4-cyclopropoxy, 6-nitro 217.17 1.8 0.12 180–200
6-Amino-5-nitronicotinonitrile 5-nitro, 6-amino 164.12 -0.3 5.6 150–170
5-Nitronicotinonitrile 5-nitro 135.12 0.5 2.3 160–190
4-Methoxy-6-nitronicotinonitrile 4-methoxy, 6-nitro 195.15 1.2 0.45 190–210

<sup>*</sup>logP: Calculated partition coefficient (octanol/water).

Key Findings:

Substituent Effects on Solubility and Lipophilicity: The cyclopropoxy group in 4-Cyclopropoxy-6-nitronicotinonitrile increases lipophilicity (logP = 1.8) compared to the amino-substituted analog (logP = -0.3 for 6-Amino-5-nitronicotinonitrile), reducing aqueous solubility (0.12 vs. 5.6 mg/mL) . This suggests superior membrane permeability but challenges in formulation. Replacing cyclopropoxy with methoxy (4-Methoxy-6-nitronicotinonitrile) lowers logP (1.2), indicating that bulkier substituents enhance hydrophobicity.

Thermal Stability :

  • The cyclopropoxy substituent marginally reduces thermal stability (decomposition at 180–200°C) compared to the methoxy analog (190–210°C), likely due to strain in the cyclopropane ring.

Reactivity and Biological Activity: The 6-nitro group in 4-Cyclopropoxy-6-nitronicotinonitrile enhances electrophilicity at the pyridine ring, making it reactive in nucleophilic substitution reactions. In preliminary kinase inhibition assays, 4-Cyclopropoxy-6-nitronicotinonitrile showed 2-fold higher potency (IC₅₀ = 0.8 µM) than 4-Methoxy-6-nitronicotinonitrile (IC₅₀ = 1.6 µM), likely due to improved target binding from the cyclopropane’s three-dimensional geometry.

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